Cas no 107190-03-4 (3(2H)-Isoquinolinone, 5,6,7,8-tetrahydro-1-methyl-4-nitro-)
107190-03-4 structure
Product Name:3(2H)-Isoquinolinone, 5,6,7,8-tetrahydro-1-methyl-4-nitro-
CAS-nummer:107190-03-4
MF:C10H12N2O3
MW:208.213882446289
CID:1185778
PubChem ID:10081777
Update Time:2025-04-20
3(2H)-Isoquinolinone, 5,6,7,8-tetrahydro-1-methyl-4-nitro- Chemische en fysische eigenschappen
Naam en identificatie
-
- 3(2H)-Isoquinolinone, 5,6,7,8-tetrahydro-1-methyl-4-nitro-
- 5,6,7,8-Tetrahydro-1-methyl-4-nitro-3(2H)-isoquinolinone
- 107190-03-4
- HBORGJUPEAMWEM-UHFFFAOYSA-N
- DB-381722
- 2,3,5,6,7,8-hexahydro-1-methyl-4-nitro-3-oxoisoquinoline
- SCHEMBL7265243
-
- Inchi: 1S/C10H12N2O3/c1-6-7-4-2-3-5-8(7)9(12(14)15)10(13)11-6/h2-5H2,1H3,(H,11,13)
- InChI-sleutel: HBORGJUPEAMWEM-UHFFFAOYSA-N
- LACHT: O=C1C(=C2CCCCC2=C(C)N1)[N+](=O)[O-]
Berekende eigenschappen
- Exacte massa: 208.08486
- Monoisotopische massa: 208.08479225g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 0
- Complexiteit: 401
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.1
- Topologisch pooloppervlak: 74.9Ų
Experimentele eigenschappen
- PSA: 72.24
3(2H)-Isoquinolinone, 5,6,7,8-tetrahydro-1-methyl-4-nitro- Gerelateerde literatuur
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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